molecular formula C9H6Cl3NO2 B8718581 2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl-

2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl-

Cat. No. B8718581
M. Wt: 266.5 g/mol
InChI Key: CDMJJYLBRYUGSK-UHFFFAOYSA-N
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Patent
US04268510

Procedure details

Salicylamide (40.0 g.) and anhydrous chloral (400 ml.) were heated together on a steam-bath for 3 hours, the reaction mixture was cooled, and the excess of chloral was evaporated under reduced pressure. The syrupy product was mixed with concentrated sulphuric acid (500 ml.) and heated on a steam-bath for 1 hour. The mixture was cooled and poured into crushed ice (3 kg.), and the precipitated solid was filtered off, triturated with diethyl ether (300 ml.) and filtered again. The solid product was stirred with water (1 l.), filtered, washed well with water, dried and crystallised from ethanol (400 ml.) to yield 3,4-dihydro-2-trichloromethyl-2H-benzo[e]-[1,3]-oxazin-4-one, m.p. 175°-177° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].O=[CH:12][C:13]([Cl:16])([Cl:15])[Cl:14]>>[Cl:14][C:13]([Cl:16])([Cl:15])[CH:12]1[NH:10][C:1](=[O:9])[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[O:4]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)N
Name
Quantity
400 mL
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solid product was stirred with water (1 l.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the excess of chloral was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The syrupy product was mixed with concentrated sulphuric acid (500 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam-bath for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice (3 kg.)
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether (300 ml.)
FILTRATION
Type
FILTRATION
Details
filtered again
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol (400 ml.)

Outcomes

Product
Name
Type
product
Smiles
ClC(C1OC2=C(C(N1)=O)C=CC=C2)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.